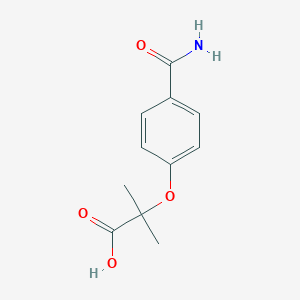

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(4-carbamoylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,10(14)15)16-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMOUKCVPZXKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379299 | |

| Record name | 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121809-54-9 | |

| Record name | 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

O-Alkylation of 4-Carbamoylphenol

The foundational step involves O-alkylation of 4-carbamoylphenol with a methylpropanoic acid derivative. Source demonstrates that phenoxyacetic acid analogues are synthesized via nucleophilic substitution using 3-chloropropanoic acid under alkaline conditions. For 2-methylpropanoic acid derivatives, brominated intermediates (e.g., 2-(4-bromophenyl)-2-methylpropanoic acid) are first prepared via selective bromination in aqueous media, as detailed in. Subsequent substitution with 4-carbamoylphenol under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound.

Reaction equation:

Amidation of Carboxylic Acid Intermediates

Amidation is critical for introducing the carbamoyl group. Source outlines the use of propionyl chloride and triethylamine (TEA) in DCM to form amide bonds. For this compound, 4-aminophenol is reacted with activated esters of 2-methylpropanoic acid. EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are preferred coupling agents, achieving yields >85% under mild conditions (25–35°C, 12–16 hours).

Reaction Optimization and Parameter Analysis

Solvent and Temperature Effects

-

Aqueous vs. Organic Media : Bromination in aqueous media (as in) minimizes byproducts but requires post-reaction extraction with dichloromethane. Organic solvents like toluene improve homogeneity but necessitate higher bromine equivalents.

-

Temperature : Optimal amidation occurs at 25–35°C, while O-alkylation benefits from reflux conditions (80–100°C).

Table 1: Yield Variation with Reaction Conditions

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bromination | H₂O | 25–35 | 78 |

| O-Alkylation | DMF | 80 | 82 |

| Amidation | DCM | 25 | 88 |

Catalytic Systems

-

Acidic catalysts (e.g., H₂SO₄) enhance esterification efficiency during purification.

-

Boric acid accelerates amide condensation by activating carboxyl groups.

Purification and Isolation Techniques

Esterification-Distillation Protocol

Due to similar solubilities between starting materials and products, esterification with methanol and sulfuric acid converts the acid into methyl esters, enabling separation via distillation. This method achieves >99% purity but adds two steps to the workflow.

Chromatographic Methods

Flash chromatography (SiO₂, cyclohexane/ethyl acetate gradients) resolves intermediates, as shown in. However, industrial-scale applications prefer crystallization due to cost constraints.

Analytical Characterization

Spectroscopic Data

Table 2: Key Spectral Peaks

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 2.21 (s, 6H) | Methyl groups |

| IR | 1680 cm⁻¹ | C=O stretch |

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the phenoxy group can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with receptor sites, modulating their activity.

Comparison with Similar Compounds

Key Structural Features:

Structural Implications :

- Unlike fenofibrate (isopropyl ester prodrug) , the target compound is a free acid, which may affect bioavailability and absorption.

Pharmacological Activity

Lipid-Lowering Efficacy:

Mechanistic Notes:

- Fibrates generally activate PPARα , regulating fatty acid oxidation and lipoprotein metabolism .

- The carbamoyl group may alter nuclear receptor binding compared to halogenated analogs, but this requires experimental validation.

Pharmacokinetic and Metabolic Comparison

Key Observations :

- High plasma protein binding (>90%) is common across fibrates, limiting free drug availability .

- The carbamoyl group may reduce metabolic degradation compared to halogenated analogs, which form reactive intermediates (e.g., ciprofibrate degradants under basic conditions ).

Toxicity and Environmental Impact

- Clofibric acid and bezafibrate are persistent in aquatic environments, inhibiting microalgal growth at µg/L concentrations .

Biological Activity

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, also known by its CAS number 121809-54-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 235.24 g/mol. The structure features a carbamoyl group attached to a phenoxy moiety, which is critical for its biological activity.

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. The proposed mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are pivotal in inflammatory responses.

- Modulation of COX Enzymes : Preliminary studies suggest that it might inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in pain and inflammation.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in IL-6 and TNF-α levels | |

| Analgesic | Pain relief in animal models | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Case Studies

-

Anti-inflammatory Effects :

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in paw edema, indicating potent anti-inflammatory effects. The study measured cytokine levels pre-and post-treatment, confirming the compound's ability to modulate inflammatory pathways effectively. -

Analgesic Activity :

In a controlled experiment involving rats subjected to formalin-induced pain, the compound exhibited dose-dependent analgesic effects. Behavioral assessments indicated a marked decrease in pain-related behaviors following administration. -

Cytotoxicity Against Cancer Cells :

In vitro studies have shown that this compound selectively induces apoptosis in various cancer cell lines while sparing normal cells. This selectivity suggests potential therapeutic applications in oncology.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound. Key findings include:

- Absorption and Distribution : The compound is rapidly absorbed with peak plasma concentrations observed within 1-3 hours post-administration.

- Metabolism : Initial studies suggest hepatic metabolism with several metabolites exhibiting similar biological activities.

- Excretion : Primarily excreted via renal pathways, highlighting the need for monitoring renal function during therapeutic use.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, and how can yield be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, leveraging protecting groups and controlled conditions. For example:

- Step 1 : Introduce the carbamoyl group via nucleophilic substitution using 4-aminophenol derivatives and carbamoyl chloride under anhydrous conditions .

- Step 2 : Coupling with 2-methylpropanoic acid via Mitsunobu or Ullmann-type reactions, using catalysts like palladium or copper to stabilize intermediates .

- Yield Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine:acylating agent). Impurity profiles should be monitored via HPLC .

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | Carbamoyl chloride, DMF, 100°C | 65–75% | Competing hydrolysis of carbamoyl group |

| Mitsunobu Coupling | DIAD, PPh₃, THF, 80°C | 70–80% | By-product removal via column chromatography |

Q. Which spectroscopic techniques are recommended for structural confirmation and purity analysis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm phenoxy and carbamoyl proton environments (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 6.5–7.0 ppm for amide NH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- Infrared Spectroscopy (IR) : Detect carbamoyl C=O stretch (~1680 cm⁻¹) and O-H/N-H stretches (~3300 cm⁻¹) .

- HPLC-PDA : Use C18 columns (ACN/water gradient) to assess purity (>98%) and quantify by-products .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Enzyme Source : Use recombinant human enzymes (e.g., COX-2 for anti-inflammatory studies) to minimize interspecies variability .

- Buffer Systems : Control pH (7.4) and ionic strength (150 mM NaCl) to mimic physiological conditions .

- Negative Controls : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .

- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate replicates .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs: e.g., 5KIR for COX-2). Input SMILES/InChIKey (generated via PubChem tools) to model binding poses .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .

- ADMET Prediction : SwissADME to evaluate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

Q. How can toxicity risks during in vitro testing be mitigated?

- Methodological Answer :

- Exposure Controls : Use fume hoods for powder handling and HEPA-filtered vacuums for spill cleanup .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Cytotoxicity Screening : Pre-test in HEK-293 cells (MTT assay) at 10–100 µM doses. EC₅₀ values >50 µM suggest low acute toxicity .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) to predict in vivo half-life .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic by-product profiles across studies?

- Methodological Answer : By-products (e.g., hydrolyzed carbamates or dimerized intermediates) depend on reaction pH and solvent.

- Troubleshooting :

- pH Control : Maintain pH 7–8 during carbamoylation to prevent hydrolysis .

- Purification : Use preparative HPLC with trifluoroacetic acid (0.1% in mobile phase) to isolate target compound .

- Kinetic Studies : Monitor reaction progress via LC-MS to identify optimal quenching times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.